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Compound of Interest

Compound Name: 1-(2-Aminopyridin-3-yl)ethanol

Cat. No.: B3291112

An In-Depth Technical Guide to 1-(2-Aminopyridin-3-yl)ethanol: Physicochemical Properties,
Synthesis, and Characterization

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(2-Aminopyridin-3-yl)ethanol, a heterocyclic compound of interest to
researchers and professionals in drug development and organic synthesis. Given the limited
availability of direct experimental data for this specific molecule, this document leverages a
combination of data from structurally similar analogs, established principles of physical organic
chemistry, and computational predictions to offer a robust and scientifically grounded profile.
This approach mirrors the practical methodologies employed in modern chemical research for
the characterization of novel compounds.

Introduction and Significance

1-(2-Aminopyridin-3-yl)ethanol belongs to the class of aminopyridines, which are recognized
as important pharmacophores in medicinal chemistry. The 2-aminopyridine moiety, in particular,
is a key structural component in a variety of bioactive molecules and serves as a versatile
building block in the synthesis of complex pharmaceuticals.[1] The introduction of a 1-
hydroxyethyl group at the 3-position adds a chiral center and a functional handle for further
molecular elaboration, making this compound a potentially valuable intermediate for creating
diverse chemical libraries for drug discovery. Its structure suggests potential applications in the
development of agents targeting a range of biological pathways, including those involved in
neurological disorders and inflammatory processes.[1]
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Molecular Structure and Identification

The molecular structure of 1-(2-Aminopyridin-3-yl)ethanol consists of a pyridine ring
substituted with an amino group at the 2-position and a 1-hydroxyethyl group at the 3-position.
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Caption: Chemical structure of 1-(2-Aminopyridin-3-yl)ethanol.
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Table 1: Compound Identification

Identifier Value Reference
CAS Number 869567-91-9 [2]
Molecular Formula C7H10N20 [2][3]
Molecular Weight 138.17 g/mol [2][3]

Physicochemical Properties

Direct experimental data for the physicochemical properties of 1-(2-Aminopyridin-3-yl)ethanol
are not readily available in the literature. Therefore, the following properties are estimated
based on the analysis of structurally related compounds and general chemical principles.

Table 2: Predicted Physicochemical Properties
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Property

Predicted Value

Basis for Prediction and
Remarks

Melting Point (°C)

65-75

The parent compound, 3-
aminopyridine, has a melting
point of 60-63 °C.[4] The
addition of the hydroxyethyl
group would likely increase the
melting point due to increased
molecular weight and potential

for hydrogen bonding.

Boiling Point (°C)

> 250

The boiling point of the related
compound 2-(3-
Aminophenyl)ethanol is 293
°C.[5] Due to strong
intermolecular hydrogen
bonding from both the amino
and hydroxyl groups, a high

boiling point is expected.

pKa (Conjugate Acid)

5.0-6.0

The pKa of the conjugate acid
of 2-(pyridin-2-yl)ethanol is
5.31.[6] The amino group at
the 2-position is expected to
have a slight influence on the
basicity of the pyridine

nitrogen.

LogP

~1.3

A LogP of 1.29830 is reported
for the (S)-enantiomer,
indicating moderate

lipophilicity.[3]

Solubility

The solubility of 1-(2-Aminopyridin-3-yl)ethanol is predicted based on its functional groups:

an aromatic amine, a primary alcohol, and a pyridine ring.
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o Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding,
suggests moderate solubility in water.

o Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to favorable
hydrogen bonding interactions.[7][8]

» Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

e Nonpolar Solvents (e.g., Hexane): Low solubility is expected due to the polar nature of the
molecule.

Spectroscopic Profile (Predicted)

The following sections detail the predicted spectroscopic data for 1-(2-Aminopyridin-3-
yl)ethanol, which are essential for its identification and characterization. These predictions are
based on established chemical shift and absorption frequency ranges for the functional groups
present.

'H NMR Spectroscopy

» Pyridine Ring Protons (3H, in the range of 4 6.5-8.0 ppm): Three distinct signals are
expected, likely appearing as doublets or doublets of doublets.

e Amino Protons (2H, broad singlet, 4 4.5-5.5 ppm): The chemical shift can vary depending on
the solvent and concentration.

» Hydroxyl Proton (1H, broad singlet, 6 3.0-4.0 ppm): The chemical shift is also solvent and
concentration-dependent.

e Methine Proton (-CH(OH)-) (1H, quartet, d 4.8-5.2 ppm): This proton is coupled to the
adjacent methyl protons.

o Methyl Protons (-CHs) (3H, doublet,  1.3-1.6 ppm): These protons are coupled to the
adjacent methine proton.

3C NMR Spectroscopy
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e Pyridine Ring Carbons (5C, in the range of  110-160 ppm): Five distinct signals are
expected, with the carbon bearing the amino group (C2) being the most upfield.

e Methine Carbon (-CH(OH)-) (1C, & 65-75 ppm): The attachment to the electronegative
oxygen atom results in a downfield shift.[9][10]

e Methyl Carbon (-CHs) (1C, d 20-30 ppm): This signal is expected in the typical aliphatic
region.[9][10]

Infrared (IR) Spectroscopy

e O-H Stretch (alcohol): Broad band around 3200-3600 cm~1.

N-H Stretch (amine): Two sharp bands in the region of 3300-3500 cm~1.

C-H Stretch (aromatic): Peaks above 3000 cm™—1.

C-H Stretch (aliphatic): Peaks just below 3000 cm™1,

C=C and C=N Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm~1 region.

C-O Stretch (alcohol): Strong band around 1050-1150 cm~1.

Mass Spectrometry

e Molecular lon (M*): A prominent peak is expected at m/z = 138.
e Major Fragmentation Pathways:
o Loss of a methyl group (-CHs) to give a fragment at m/z = 123.
o Loss of water (-H20) from the molecular ion.
o Cleavage of the C-C bond between the pyridine ring and the ethanol side chain.

Synthesis and Reactivity
Proposed Synthesis
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A plausible synthetic route to 1-(2-Aminopyridin-3-yl)ethanol involves the reduction of the
corresponding ketone, 1-(2-aminopyridin-3-yl)ethanone.

E—(Z-Aminopyridin-3-yl)ethanone NaBHa4, Methanol l-(2-Aminopyridin-S-yI)ethan(D
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Caption: Proposed synthesis of 1-(2-Aminopyridin-3-yl)ethanol via reduction.

Experimental Protocol: Synthesis

Dissolution: Dissolve 1-(2-aminopyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom
flask equipped with a magnetic stirrer.

e Cooling: Cool the solution to 0 °C in an ice bath.

e Reduction: Add sodium borohydride (NaBHa4) (1.5 eq) portion-wise to the stirred solution,
maintaining the temperature at 0 °C.

» Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Quenching: Carefully quench the reaction by the slow addition of water.
o Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

e Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude product by column chromatography on silica gel.

Reactivity

The reactivity of 1-(2-Aminopyridin-3-yl)ethanol is dictated by its three primary functional
groups:
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e Amino Group: The primary amino group is nucleophilic and can undergo typical reactions
such as acylation, alkylation, and formation of Schiff bases.

» Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone,
esterified, or converted to a leaving group for subsequent nucleophilic substitution.

e Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic
aromatic substitution, although the activating effect of the amino group can also facilitate
electrophilic substitution under certain conditions.

Experimental Characterization Workflow

The following workflow outlines the standard procedures for the comprehensive
characterization of a synthesized batch of 1-(2-Aminopyridin-3-yl)ethanol.
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Caption: A standard workflow for the characterization of 1-(2-Aminopyridin-3-yl)ethanol.

Computational Properties and Drug-Likeness

In modern drug discovery, computational (in silico) methods are routinely used to predict the
pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of
new chemical entities.[11][12][13]
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Table 3: Predicted ADME and Drug-Likeness Properties

Parameter Predicted Value Significance

) Indicates good potential for
Topological Polar Surface Area

~60-70 A2 oral absorption and cell
(TPSA) 1t
permeability.
Number of Hydrogen Bond Conforms to Lipinski's Rule of
2 (OH, NHz) )
Donors Five.
Number of Hydrogen Bond Conforms to Lipinski's Rule of
3(N,N,O) ]
Acceptors Five.
Lipinski's Rule of Five Compliant Suggests drug-like properties.

Safety and Handling

Specific toxicity data for 1-(2-Aminopyridin-3-yl)ethanol is not available. However, based on
the known hazards of related aminopyridines, caution should be exercised. Aminopyridines can
be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Precautions:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

+ Handling: Handle in a well-ventilated area or a chemical fume hood.

o Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials
such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed profile of 1-(2-Aminopyridin-3-yl)ethanol, constructed
from a combination of analog data, chemical principles, and computational predictions. While
direct experimental data is sparse, the information presented herein offers a solid foundation
for researchers and drug development professionals working with this compound. The
proposed synthetic route and characterization workflow provide practical guidance for its
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preparation and validation in a laboratory setting. As with any novel compound, it is

recommended that users independently verify its properties and handle it with appropriate

safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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